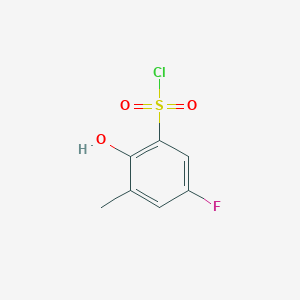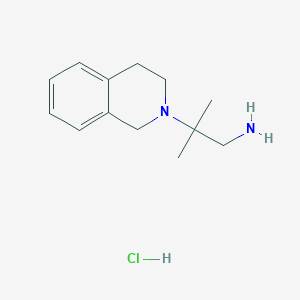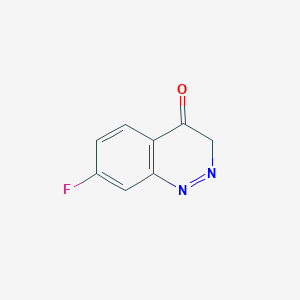
7-fluorocinnolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-fluorocinnolin-4(3H)-one is a fluorinated derivative of cinnolinone, a heterocyclic compound containing a fused benzene and pyrimidine ring. Fluorinated compounds are often of interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and altered biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluorocinnolin-4(3H)-one typically involves the introduction of a fluorine atom into the cinnolinone structure. This can be achieved through various methods, such as:
Electrophilic fluorination: Using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Nucleophilic substitution: Starting from a halogenated cinnolinone and substituting the halogen with a fluorine atom using reagents like potassium fluoride (KF).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using metal catalysts to enhance reaction rates.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.
Temperature and pressure control: Maintaining optimal conditions to ensure efficient reactions.
化学反应分析
Types of Reactions
7-fluorocinnolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to less oxidized forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation, nitration, or sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving fluorinated compounds.
Medicine: Potential use in drug discovery and development due to its unique properties.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-fluorocinnolin-4(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability.
相似化合物的比较
Similar Compounds
Cinnolin-4(3H)-one: The non-fluorinated parent compound.
7-chlorocinnolin-4(3H)-one: A chlorinated analog.
7-bromocinnolin-4(3H)-one: A brominated analog.
Uniqueness
7-fluorocinnolin-4(3H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated and halogenated analogs. Fluorine’s high electronegativity and small size can enhance metabolic stability and influence molecular interactions.
属性
分子式 |
C8H5FN2O |
|---|---|
分子量 |
164.14 g/mol |
IUPAC 名称 |
7-fluoro-3H-cinnolin-4-one |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-3H,4H2 |
InChI 键 |
ICTUCQOZVSUTLU-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C2=C(C=C(C=C2)F)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


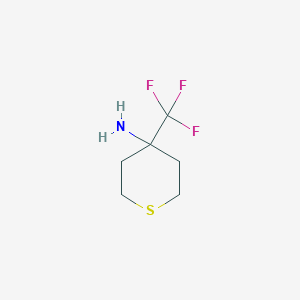

![Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13199157.png)
![{2,7-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13199159.png)
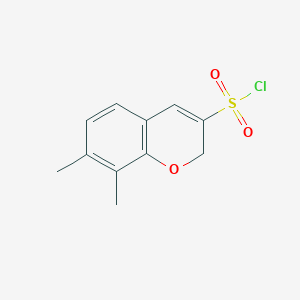
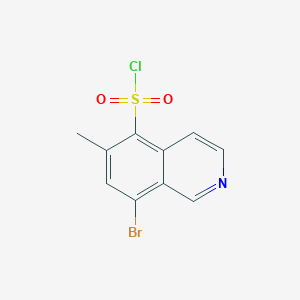
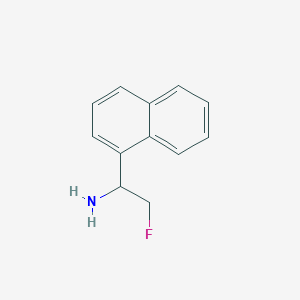
![Methyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13199184.png)
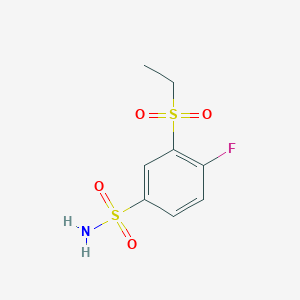
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)

